molecular formula C8H9BO3 B13876328 3-(1,3,2-Dioxaborolan-2-yl)phenol

3-(1,3,2-Dioxaborolan-2-yl)phenol

Cat. No.: B13876328
M. Wt: 163.97 g/mol
InChI Key: BMZLGYPJXCEXFZ-UHFFFAOYSA-N
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Description

3-(1,3,2-Dioxaborolan-2-yl)phenol, also referred to as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 269409-70-3), is a boron-containing aromatic compound with a phenol group at the meta position relative to the boronate ester. This structure combines the reactivity of boronic esters—key intermediates in Suzuki-Miyaura cross-coupling reactions—with the versatile hydroxyl group, enabling applications in organic synthesis, materials science, and medicinal chemistry . Its synthesis typically involves the esterification of 3-hydroxyphenylboronic acid with pinacol under acidic conditions, yielding a stable, crystalline solid with a molecular weight of 210.66 g/mol .

Properties

Molecular Formula

C8H9BO3

Molecular Weight

163.97 g/mol

IUPAC Name

3-(1,3,2-dioxaborolan-2-yl)phenol

InChI

InChI=1S/C8H9BO3/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,10H,4-5H2

InChI Key

BMZLGYPJXCEXFZ-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3,2-Dioxaborolan-2-yl)phenol typically involves the reaction of phenol derivatives with boronic acid or boronic esters. One common method is the reaction of 3-hydroxyphenylboronic acid with pinacol in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 3-(1,3,2-Dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenols, boronic acids, and biaryl compounds .

Mechanism of Action

The mechanism of action of 3-(1,3,2-Dioxaborolan-2-yl)phenol primarily involves its role as a boron-containing reagent in various chemical reactions. The boron atom in the dioxaborolane ring facilitates the formation of carbon-boron bonds, which are crucial intermediates in many organic transformations. These reactions often proceed through the formation of boronate complexes, which then undergo further transformations to yield the desired products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Applications/Findings References
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (target compound) C₁₁H₁₅BO₃ 210.66 Phenol (meta), boronate ester Suzuki-Miyaura coupling, hydrogenation to sp³-borylated cyclohexanols (71% yield)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol C₁₂H₁₇BO₃ 220.07 Phenol (para), boronate ester Higher molecular weight due to para substitution; used in polymer and OLED research
[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol C₁₃H₁₉BO₃ 246.10 Hydroxymethyl (meta), boronate ester Improved solubility in polar solvents; intermediate for fluorescent dyes
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol C₁₃H₁₉BO₄ 250.10 Methoxy (ortho to boronate), phenol (para) Enhanced stability due to electron-donating methoxy group; used in directed C–H borylation
2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₃H₁₇BFO₂ 244.09 Fluorine, methyl (meta/para), boronate ester Electron-withdrawing F group increases reactivity in cross-coupling

Key Structural and Functional Differences:

Substituent Position: The meta-hydroxyl group in the target compound contrasts with para-substituted analogs (e.g., 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenol). Para substitution often reduces steric hindrance, enhancing reactivity in coupling reactions, while meta substitution may influence regioselectivity in subsequent functionalization .

Electronic Effects: Electron-donating groups (e.g., methoxy in 3-Methoxy-4-boronate-phenol) stabilize the boronate ester, reducing hydrolysis rates compared to electron-neutral or withdrawing substituents . Fluorinated analogs (e.g., 2-(3-fluoro-4-methylphenyl)-dioxaborolane) exhibit increased electrophilicity, accelerating Suzuki-Miyaura reactions but requiring stricter anhydrous conditions .

Applications in Synthesis: The target compound’s phenol group enables hydrogenation to sp³-hybridized borylated cyclohexanols (71% yield), a pathway less accessible for non-phenolic analogs . Hydroxymethyl derivatives (e.g., [3-boronate-phenyl]methanol) serve as bifunctional intermediates for dendrimers and OLED emitters due to their dual reactivity .

Reactivity and Stability

  • Hydrolysis Resistance: The pinacol boronate ester in the target compound confers greater stability against hydrolysis compared to unprotected boronic acids. However, the meta-phenol group introduces mild acidity (pKa ~10), requiring pH-controlled conditions for handling .
  • Cross-Coupling Efficiency : In Suzuki-Miyaura reactions, the target compound demonstrates moderate reactivity, outperforming sterically hindered analogs (e.g., ortho-substituted derivatives) but lagging behind para-substituted boronate esters in electronic conjugation .

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